Vinyl bromide

Description

Bromoethene is a monohaloethene and a bromoalkene.

Workers may be occupationally exposed to vinyl bromide via inhalation during its manufacture or use. Acute (short-term) and chronic (long-term) studies indicate that the liver is the primary target organ following inhalation exposure to this compound in humans and animals. In high concentrations, this compound may produce dizziness, disorientation, and sleepiness in humans. Acute exposure of rats to very high concentrations via inhalation has showed liver and kidney damage and neurological effects. Chronic inhalation exposure primarily damages the liver, causing foci in the liver of rats. This compound has been shown to be a potent carcinogen in rats exposed by inhalation, producing liver angiosarcomas. EPA has classified this compound as a Group B2, probable human carcinogen.

This compound is a natural product found in Chondrophycus cartilagineus and Laurencia with data available.

Bromoethene is a colorless, highly flammable gas of brominated hydrocarbon, with a characteristic pungent odor. Bromoethene is mainly used in the production of polymers and copolymers for rubber, plastic, leather and fabricated metal production. Exposure to bromoethene causes dizziness, disorientation, sleepiness. Chronic exposure causes liver and kidney damage. Its metabolites, via cytochrome P450 oxidation, are potent alkylating agents and causes DNA adducts, which is responsible for the carcinogenic effect. Bromoethene is reasonably anticipated to be a human carcinogen. (NCI05)

Structure

3D Structure

Properties

IUPAC Name |

bromoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br/c1-2-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLLPKCGLOXCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

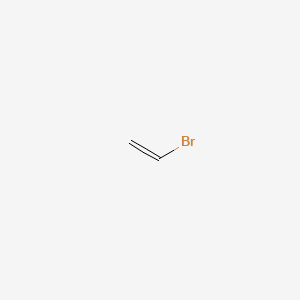

C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br, Array | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25951-54-6 | |

| Record name | Poly(vinyl bromide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25951-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021432 | |

| Record name | Vinyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boiling point 60 °F. Liquid at low ambient temperatures. Specific gravity 1.51. A suspected carcinogen. Under exposure to fire or heat containers may rupture violently and rocket., Colorless gas or liquid (below 60 degrees F) with a pleasant odor; Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization; [NIOSH], COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas or liquid (below 60 °F) with a pleasant odor., Colorless gas or liquid (below 60 °F) with a pleasant odor. [Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization.] | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

60.4 °F at 760 mmHg (NTP, 1992), 15.8 °C @ 760 mm Hg, 15.6 °C, 60.4 °F, 60 °F | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

less than 18 °F (NTP, 1992), Flash point <18 °F, ... No flash point by standard tests in air ... ., Flammable gas, <18 °F, NA (Gas) | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), Soluble in chloroform, ethanol, ether, acetone, and benzene, Insol in water @ 20 °C, Solubility in water: none, Insoluble | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.49 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4933 @ 20 °C, Relative density (water = 1): 1.49, 1.49 (liquid at 60 °F), 1.49 (Liquid at 60 °F), 3.79(relative gas density) | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 3.7, 3.79 | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

895 mmHg at 68 °F (NTP, 1992), 1,033 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 119, 1.4 atm | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Gas under normal atmospheric conditions, colorless liquid under pressure, Colorless gas or liquid (below 60 degrees F) [Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization]. | |

CAS No. |

593-60-2, 4666-78-8 | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl-d3 bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83NRW59KFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene, bromo- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KU802C80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-219.1 °F (NTP, 1992), -137.8 °C, -139.5 °C, -219 °F | |

| Record name | VINYL BROMIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/431 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0657.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Vinyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl bromide (CH₂=CHBr), systematically named bromoethene, is a halogenated alkene that serves as a valuable, albeit hazardous, chemical intermediate. It is a colorless gas at room temperature with a characteristic pleasant, pungent odor.[1][2][3][4] Due to its reactive vinyl group and the presence of a bromine atom, this compound is utilized in the synthesis of various polymers, particularly as a comonomer to impart flame-retardant properties to materials like acrylate (B77674) polymers.[1][5] It is also a precursor for the preparation of vinylmagnesium bromide, a useful Grignard reagent in organic synthesis.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and an examination of its metabolic pathway, offering a critical resource for professionals in research and development.

Physical Properties

This compound is a volatile compound with a low boiling point and is insoluble in water but soluble in many organic solvents such as ethanol (B145695), ether, acetone, benzene, and chloroform.[1][4][6] A summary of its key physical properties is presented in the tables below for easy reference and comparison.

Table 1: General Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂H₃Br | [1][7] |

| Molar Mass | 106.95 g/mol | [1][7] |

| Appearance | Colorless gas or liquid | [1][3] |

| Odor | Pleasant, pungent | [1][3][4] |

Table 2: Quantitative Physical Properties of this compound

| Property | Value | Conditions | References |

| Melting Point | -137.8 °C (-216.0 °F; 135.3 K) | [1] | |

| Boiling Point | 15.8 °C (60.4 °F; 288.9 K) | at 760 mmHg | [1][8] |

| Density | 1.525 g/cm³ | at boiling point (liquid) | [1] |

| 1.4933 g/cm³ | at 20 °C | [1][8] | |

| Solubility in Water | Insoluble | [1][2][9] | |

| log P (Octanol/Water Partition Coefficient) | 1.57 | [1][8] | |

| Vapor Pressure | 206.8 kPa | at 37.8 °C | [1] |

| 895 mmHg | at 68°F (20°C) | [9] | |

| Vapor Density (Relative to Air) | 3.7 | [8][9] | |

| Refractive Index (nD) | 1.4380 | at 20 °C | [10] |

| Heat of Vaporization (ΔvapHo) | 25.4 kJ/mol | [10] | |

| Flash Point | 5 °C (41 °F; 278 K) | [1] | |

| Autoignition Temperature | 530 °C (986 °F; 803 K) | [1] | |

| Explosive Limits in Air | 9% - 15% by volume | [1][2][4] |

Chemical Properties and Reactivity

This compound's chemical reactivity is dominated by the presence of the carbon-carbon double bond and the carbon-bromine bond. It readily undergoes addition reactions and polymerization. It is a flammable gas and can react violently with oxidants.[5][11] Sunlight and heat can induce polymerization, which can be exothermic and potentially explosive.[11][12] For this reason, it is often shipped and stored with a stabilizer, such as 0.1% phenol (B47542) or monomethyl ether hydroquinone.[2][7][11]

Chemical Reactivity Overview

-

Polymerization: Undergoes free-radical polymerization to form polythis compound. This can be initiated by heat, light, or chemical initiators.[11][12]

-

Addition Reactions: The double bond is susceptible to electrophilic addition. For example, it reacts with hydrogen halides like HBr.[7]

-

Grignard Reagent Formation: Reacts with magnesium in an ether solvent to form vinylmagnesium bromide, a versatile nucleophile in organic synthesis.[1]

-

Combustion: Burns to produce toxic gases, including hydrogen bromide.[12]

-

Decomposition: Decomposes upon burning, producing toxic fumes.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound via Dehydrobromination of 1,2-Dibromoethane (B42909)

This compound can be synthesized in the laboratory by the dehydrobromination of 1,2-dibromoethane using a strong base, such as potassium hydroxide (B78521), in an alcoholic solvent.[5][13]

Materials:

-

1,2-dibromoethane

-

Potassium hydroxide (KOH) pellets

-

Ethanol (95% or absolute)

-

Boiling chips

-

Ice

-

Drying agent (e.g., anhydrous calcium chloride)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Receiving flask

-

Separatory funnel

-

Ice bath

Procedure:

-

In a round-bottom flask, prepare a solution of potassium hydroxide in ethanol. For every mole of 1,2-dibromoethane, use a slight excess of potassium hydroxide (e.g., 1.1 to 1.2 moles).

-

Add a few boiling chips to the flask.

-

Set up the apparatus for reflux.

-

Slowly add the 1,2-dibromoethane to the heated alcoholic KOH solution. The reaction is exothermic, so control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

-

After the reflux period, reconfigure the apparatus for distillation.

-

Carefully distill the this compound from the reaction mixture. The boiling point of this compound is 15.8 °C, so the receiving flask should be cooled in an ice bath to effectively collect the gaseous product.[1]

-

The collected this compound may be contaminated with ethanol and water. To purify, wash the distillate with water in a separatory funnel to remove ethanol and unreacted KOH.

-

Dry the this compound over a suitable drying agent like anhydrous calcium chloride.

-

A final fractional distillation can be performed to obtain pure this compound.

Experimental Workflow for Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Free-Radical Polymerization of this compound

The polymerization of this compound can be initiated by free radicals, typically generated from an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[14][15][16] The following is a general procedure for the solution polymerization of this compound.

Materials:

-

This compound (stabilizer removed by passing through a column of alumina)

-

A suitable solvent (e.g., benzene, toluene, or tetrahydrofuran)

-

A free-radical initiator (e.g., AIBN or benzoyl peroxide)

-

A non-solvent for the polymer (e.g., methanol (B129727) or ethanol) for precipitation

Equipment:

-

Reaction vessel (e.g., a Schlenk flask or a polymerization tube)

-

Inert gas supply (e.g., nitrogen or argon)

-

Constant temperature bath

-

Magnetic stirrer

-

Vacuum filtration apparatus

Procedure:

-

The reaction vessel is charged with the desired amount of solvent and this compound monomer. The concentration of the monomer in the solvent will influence the rate of polymerization and the molecular weight of the resulting polymer.

-

The initiator (typically 0.1-1% by weight of the monomer) is added to the solution.

-

The reaction mixture is deoxygenated by several freeze-pump-thaw cycles or by bubbling an inert gas through the solution for an extended period. Oxygen can inhibit free-radical polymerization.

-

The sealed reaction vessel is then placed in a constant temperature bath set to a temperature that will cause the decomposition of the initiator at a suitable rate (e.g., 60-80 °C for AIBN).

-

The polymerization is allowed to proceed for a predetermined time, which will depend on the desired conversion. The progress of the reaction can be monitored by taking samples and analyzing the monomer concentration (e.g., by gas chromatography).

-

To terminate the polymerization, the reaction vessel is cooled rapidly in an ice bath.

-

The polymer is isolated by precipitating it from the solution by adding a non-solvent. For polythis compound, methanol or ethanol are suitable non-solvents.

-

The precipitated polymer is collected by vacuum filtration, washed with the non-solvent to remove any unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.

Logical Relationship in Free-Radical Polymerization

Caption: Key stages of free-radical polymerization.

Electrophilic Addition of Hydrogen Bromide to this compound

The addition of hydrogen bromide (HBr) to this compound proceeds via an electrophilic addition mechanism. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the formation of 1,1-dibromoethane.[5]

Materials:

-

This compound

-

Anhydrous hydrogen bromide (gas or solution in a non-polar solvent like acetic acid)

-

A non-polar, aprotic solvent (e.g., dichloromethane (B109758) or pentane)

Equipment:

-

Gas dispersion tube (if using gaseous HBr)

-

Reaction flask

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Dissolve the this compound in a suitable anhydrous, non-polar solvent in a reaction flask equipped with a magnetic stirrer.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath to control the exothermicity of the reaction and to prevent the evaporation of this compound.

-

Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in a non-polar solvent dropwise.

-

The reaction is typically rapid. Monitor the reaction progress by TLC or GC if necessary.

-

Once the reaction is complete, the excess HBr and solvent can be removed by evaporation under reduced pressure.

-

The crude product, 1,1-dibromoethane, can be purified by distillation.

Anti-Markovnikov Addition of Hydrogen Bromide to this compound

In the presence of peroxides, the addition of HBr to this compound proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, 1,2-dibromoethane.[3][8][10][17]

Materials:

-

This compound

-

Anhydrous hydrogen bromide

-

A radical initiator (e.g., benzoyl peroxide or di-tert-butyl peroxide)

-

A non-polar solvent (e.g., pentane (B18724) or hexane)

-

UV lamp (optional, can be used for initiation)

Equipment:

-

Quartz reaction vessel (if using UV initiation)

-

Gas dispersion tube

-

Reaction flask

-

Magnetic stirrer

-

Low-temperature bath

Procedure:

-

Dissolve the this compound and a catalytic amount of the peroxide initiator in a non-polar solvent in the reaction flask.

-

Cool the mixture in a low-temperature bath.

-

Slowly bubble anhydrous HBr gas through the solution.

-

If not using a thermally labile peroxide, the reaction mixture can be irradiated with a UV lamp to initiate the formation of bromine radicals.

-

Allow the reaction to proceed until completion.

-

Work-up involves washing the reaction mixture with a solution of sodium bisulfite to remove any unreacted bromine and then with water.

-

The organic layer is dried over a suitable drying agent, and the solvent is removed by evaporation.

-

The product, 1,2-dibromoethane, can be purified by distillation.

Metabolic Pathway and Toxicity

This compound is classified as a Group 2A carcinogen by the IARC, meaning it is probably carcinogenic to humans.[9] Its toxicity is linked to its metabolism in the liver. The primary metabolic pathway involves the oxidation of this compound by cytochrome P450 enzymes, particularly CYP2E1.[17] This oxidation produces the reactive electrophile, bromoethylene oxide. This epoxide is unstable and can rearrange to form bromoacetaldehyde (B98955). Both bromoethylene oxide and bromoacetaldehyde are capable of alkylating DNA and proteins, leading to the formation of DNA adducts. These adducts can cause mutations and initiate the process of carcinogenesis.

References

- 1. Ch 6: Alkene + HBr (radical) [chem.ucalgary.ca]

- 2. electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. brainly.com [brainly.com]

- 5. The reaction of 1,2-dibromoethane with alcoholic KOH yields | Filo [askfilo.com]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgosolver.com [orgosolver.com]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. byjus.com [byjus.com]

- 11. One moment, please... [chemistrysteps.com]

- 12. This compound synthesis by bromination or substitution [organic-chemistry.org]

- 13. This compound - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and this compound) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 15. pslc.ws [pslc.ws]

- 16. What Is Free Radical Polymerization? How PVC and PS Are Made [eureka.patsnap.com]

- 17. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Synthesis of Vinyl Bromide from Ethylene Dibromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of vinyl bromide (bromoethene) from its common precursor, 1,2-dibromoethane (B42909) (ethylene dibromide). The primary focus is on the base-mediated dehydrobromination, including the reaction mechanism, a detailed experimental protocol, and key quantitative data. This document is intended to serve as a practical resource for professionals in chemical research and pharmaceutical development.

Introduction

This compound is a valuable organobromine compound with the chemical formula C₂H₃Br. It serves as a key monomer in the production of flame-retardant polymers, such as polythis compound (PVBr), and as an intermediate in various organic syntheses, including the preparation of Grignard reagents and its use in the pharmaceutical industry.[1][2] The most common and direct method for its synthesis is the partial dehydrobromination of 1,2-dibromoethane.[1][2] This guide details the chemical principles and practical execution of this important transformation.

Reaction Principle and Mechanism

The conversion of 1,2-dibromoethane to this compound is an elimination reaction, specifically a bimolecular elimination (E2).[3] In this concerted, single-step mechanism, a strong base abstracts a proton (β-hydrogen) from one carbon atom while the bromide ion (leaving group) on the adjacent carbon atom departs simultaneously. This process results in the formation of a carbon-carbon double bond.

The key requirements for an E2 reaction are the presence of a strong base and an anti-periplanar arrangement of the abstracted proton and the leaving group. This stereochemical alignment allows for the smooth overlap of orbitals in the transition state to form the new π-bond.

Key Species:

-

Substrate: 1,2-Dibromoethane (CH₂BrCH₂Br)

-

Base: Typically a strong base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).

-

Solvent: An alcoholic solvent like ethanol (B145695) is often used to dissolve the base, though other polar aprotic solvents can also be employed.

-

Product: this compound (CH₂=CHBr)

-

Byproducts: Water (H₂O) and the corresponding metal bromide salt (e.g., KBr or NaBr).

A potential side reaction is a second dehydrobromination of the this compound product to form ethyne (B1235809) (acetylene). Careful control of reaction conditions is necessary to favor the formation of the desired monodehydrobrominated product.

Caption: E2 Mechanism for this compound Synthesis

Experimental Protocol

While several base-solvent systems can effect this transformation, the following section details a representative laboratory-scale procedure adapted from literature reports.[4] This protocol uses sodium hydroxide in a high-boiling ether solvent.

Materials and Equipment:

-

1,2-Dibromoethane (Reagent Grade)

-

Sodium Hydroxide (NaOH), pellets

-

Diethylene Glycol Diethyl Ether ("diethyl carbitol"), anhydrous

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with temperature control

-

Cold trap (e.g., Dry Ice/acetone bath, -78 °C) or short path distillation apparatus with cooled receiver

Procedure:

-

Setup: Assemble a three-neck flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. The outlet of the condenser should be connected to a cold trap or distillation receiver cooled to at least -20 °C to collect the volatile this compound product (boiling point: 15.8 °C).[2][4] Ensure the entire apparatus is dry and vented to a fume hood.

-

Reagent Charging: Charge the flask with sodium hydroxide pellets and diethylene glycol diethyl ether.

-

Reaction Initiation: Begin stirring the suspension of sodium hydroxide in the solvent.

-

Substrate Addition: Add 1,2-dibromoethane to the dropping funnel and add it dropwise to the stirred, heated suspension. The reaction is typically performed at an elevated temperature to facilitate the elimination, but the exact temperature should be controlled to minimize the formation of ethyne.

-

Product Collection: As this compound is formed, its low boiling point allows it to distill out of the reaction mixture. It is then condensed and collected in the cooled receiver.[4]

-

Work-up and Purification: The collected this compound may be further purified if necessary. This can involve washing with water to remove any co-distilled solvent, drying over a suitable drying agent (e.g., anhydrous CaCl₂), and redistillation.

Safety Precautions:

-

Toxicity: this compound is a suspected human carcinogen (IARC Group 2A) and is toxic.[2] 1,2-Dibromoethane is also highly toxic and a suspected carcinogen.[5] All manipulations must be performed in a well-ventilated fume hood.

-

Corrosivity: Sodium hydroxide is corrosive and can cause severe burns.

-

Flammability: this compound is a flammable gas/liquid.[2] Ensure there are no ignition sources near the apparatus, especially at the collection point.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

Quantitative Data

Precise, high-yield laboratory procedures for this specific transformation are not abundantly detailed in readily available literature, as it is a well-established industrial process. However, a related thermal decomposition process, which avoids solvents and bases, has been reported to provide high yields.

| Parameter | Value / Conditions | Source |

| Reactants | 1,2-Dibromoethane | N/A |

| Reagent/Catalyst | None (Thermal Pyrolysis) | [6] |

| Solvent | None | [6] |

| Temperature | 350 - 550 °C | [6] |

| Contact Time | 30 - 300 seconds | [6] |

| Reported Yield | 90 - 95% | [6] |

Table 1: Quantitative Data for Thermal Synthesis of this compound.

Experimental Workflow

The overall logic of the synthesis, from starting materials to the purified final product, can be visualized as a straightforward workflow.

Caption: Experimental Workflow for this compound Synthesis

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques. Key physical and spectroscopic data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃Br | [2][7] |

| Molecular Weight | 106.95 g/mol | [2][7] |

| Appearance | Colorless gas or liquid | [2] |

| Boiling Point | 15.8 °C (60.4 °F) | [2] |

| Melting Point | -137.8 °C | [2] |

| Density | 1.4933 g/cm³ (at 20 °C) | [2] |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.8 (dd, 1H, H-geminal), ~6.0 (dd, 1H, H-trans), ~6.2 (dd, 1H, H-cis) | [4][8] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~117 (CH₂), ~122 (CHBr) | [8] |

| IR Spectroscopy | Key peaks (cm⁻¹): C=C stretch (~1600), C-H stretch (~3000-3100) | [7] |

| Mass Spectrometry | m/z: 106, 108 (M+, Br isotopes), 27 (base peak, [C₂H₃]⁺) | [7] |

Table 2: Physical and Spectroscopic Properties of this compound.

References

- 1. This compound - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and this compound) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 1,2-Dibromoethane | Br(CH2)2Br | CID 7839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Bromoethene | CH2=CHBr | CID 11641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(593-60-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Vinyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl bromide (CH₂=CHBr), a significant organobromine compound, serves as a valuable reagent and comonomer in various chemical syntheses.[1] A thorough understanding of its molecular structure and bonding characteristics is paramount for predicting its reactivity, designing novel synthetic pathways, and ensuring safe handling. This technical guide provides a comprehensive overview of the molecular geometry, bonding principles, and spectroscopic properties of this compound, supported by experimental and theoretical data.

Molecular Structure and Geometry

This compound, also known as bromoethene, possesses a planar molecular structure. The molecule belongs to the Cₛ point group. The carbon atoms are sp² hybridized, resulting in a trigonal planar geometry around each carbon atom.[2] This arrangement dictates the specific bond lengths and angles within the molecule.

Bond Lengths and Angles

The precise determination of this compound's molecular geometry has been accomplished through a combination of microwave spectroscopy and ab initio molecular orbital calculations.[3][4] These studies have provided accurate values for the bond lengths and angles, which are summarized in the table below.

| Parameter | Experimental Value (Microwave Spectroscopy) | Theoretical Value (ab initio) |

| C=C Bond Length | 1.332 Å | 1.331 Å |

| C-Br Bond Length | 1.881 Å | 1.884 Å |

| C-H (geminal) Bond Length | 1.084 Å | 1.080 Å |

| C-H (cis) Bond Length | 1.086 Å | 1.088 Å |

| C-H (trans) Bond Length | 1.082 Å | 1.080 Å |

| ∠C=C-Br Bond Angle | 122.5° | 122.6° |

| ∠C=C-H (geminal) Bond Angle | 123.7° | 123.7° |

| ∠H-C-H Bond Angle | 119.5° | 119.5° |

| ∠C=C-H (cis) Bond Angle | 121.3° | 121.3° |

| ∠C=C-H (trans) Bond Angle | 121.3° | 121.3° |

Experimental data derived from microwave spectral data as cited in theoretical studies. Theoretical values are from high-level ab initio calculations.[3][4]

Electronic Structure and Bonding

The electronic structure of this compound is characterized by a framework of σ-bonds and a π-system. The sp² hybridization of the carbon atoms leads to the formation of three σ-bonds for each carbon: one C-C σ-bond and two C-H σ-bonds for one carbon, and one C-C σ-bond, one C-H σ-bond, and one C-Br σ-bond for the other. The unhybridized p-orbitals on the two carbon atoms overlap to form a π-bond, which constitutes the double bond.

The bromine atom possesses lone pairs of electrons in its valence shell. One of these lone pairs can participate in resonance with the π-system of the double bond, leading to a delocalization of electron density. This resonance contributes to the partial double bond character of the C-Br bond and influences the overall electronic distribution and reactivity of the molecule.

Dipole Moment

The presence of the electronegative bromine atom results in a significant dipole moment for the this compound molecule. The experimental dipole moment is approximately 1.42 D. This polarity influences the intermolecular forces and the solubility of this compound.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound's structure and bonding.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule, from which its precise geometry can be determined. For this compound, the analysis of its microwave spectrum has been crucial in establishing the experimental bond lengths and angles presented in Table 1.[3][4] The technique relies on the absorption of microwave radiation to induce transitions between rotational energy levels in the gas phase.[5]

Infrared (IR) Spectroscopy

The vibrational modes of this compound can be probed using infrared spectroscopy. The major absorption bands in the IR spectrum correspond to specific stretching and bending vibrations within the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3100 | C-H stretching |

| ~1600 | C=C stretching |

| 1400–1050 | C-H in-plane bending |

| 1000–675 | C-H out-of-plane bending |

| ~620 | C-Br stretching |

Data compiled from NIST database and computational studies.[2][6]

The C-H in-plane and out-of-plane bending vibrations occur in the regions of 1400–1050 cm⁻¹ and 1000–675 cm⁻¹, respectively.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

¹H NMR: The proton NMR spectrum of this compound is complex due to the geminal, cis, and trans couplings between the three vinyl protons. The chemical shifts are influenced by the electronegativity of the bromine atom and the anisotropy of the double bond.

| Proton | Chemical Shift (δ, ppm) |

| H (geminal to Br) | ~6.3 |

| H (cis to Br) | ~5.8 |

| H (trans to Br) | ~5.7 |

Approximate values, actual shifts may vary with solvent.

¹³C NMR: The carbon NMR spectrum shows two distinct signals for the two sp² hybridized carbon atoms.

| Carbon | Chemical Shift (δ, ppm) |

| C (bonded to Br) | ~115 |

| C (terminal CH₂) | ~125 |

Approximate values, actual shifts may vary with solvent.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the dehydrobromination of 1,2-dibromoethane.[1]

Protocol:

-

1,2-dibromoethane is added dropwise to a heated solution of potassium hydroxide (B78521) in ethanol.

-

The gaseous this compound produced is passed through a series of traps to remove impurities and unreacted starting materials.

-

The purified this compound is then condensed and collected at low temperature.

Structural Determination by Microwave Spectroscopy

Protocol:

-

A gaseous sample of this compound is introduced into the sample cell of a microwave spectrometer at low pressure.

-

The sample is irradiated with microwave radiation over a range of frequencies.

-

The absorption of microwaves is detected, and the frequencies of the rotational transitions are recorded.

-

The rotational constants (A, B, and C) are determined from the analysis of the rotational spectrum.

-

These rotational constants are then used to calculate the moments of inertia, from which the precise bond lengths and angles of the molecule are derived.[4][5]

Conclusion

The molecular structure and bonding of this compound are well-characterized through a combination of experimental techniques and theoretical calculations. Its planar geometry, sp² hybridization, and the presence of a polar C-Br bond are key determinants of its physical and chemical properties. The detailed spectroscopic data provide a fingerprint for its identification and a deeper insight into its electronic structure. This comprehensive understanding is essential for its application in research and industry.

References

Vinyl Bromide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety data and handling precautions for vinyl bromide, a compound utilized in various industrial and research applications. Due to its hazardous nature, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory and workplace safety. This document summarizes key quantitative data, outlines detailed procedural recommendations, and provides visual aids to facilitate a comprehensive understanding of safe handling practices.

Hazard Identification and Classification

This compound is classified as a highly flammable gas and is recognized as a potential human carcinogen.[1][2][3] It poses significant health risks upon exposure, primarily targeting the liver.[3][4] The substance is also an irritant to the eyes and skin.[2]

GHS Hazard Statements:

Quantitative Data Summary

The following tables provide a consolidated overview of the physical, chemical, and toxicological properties of this compound, compiled from various safety data sheets and scientific resources.

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₂H₃Br | [8][9] |

| Molecular Weight | 106.95 g/mol | [8][10] |

| Appearance | Colorless gas or liquid with a pleasant, pungent odor. | [2][9][10][11] |

| Boiling Point | 15.8 °C (60.4 °F) | [2][9][10] |

| Melting Point | -137.8 °C (-216 °F) | [2][10] |

| Flash Point | < -8 °C (< 18 °F) | [10][12] |

| Vapor Pressure | 119 kPa (895 mmHg) at 20 °C | [2][9][12] |

| Vapor Density | 3.7 (Air = 1) | [2][10][12] |

| Specific Gravity | 1.49 (liquid at 20°C) | [9][10] |

| Solubility | Insoluble in water; soluble in ethanol, ether, acetone, benzene, and chloroform. | [2][9] |

| Lower Explosive Limit (LEL) | 9% | [2][10][12] |

| Upper Explosive Limit (UEL) | 15% | [2][10][12] |

| Autoignition Temperature | 530 °C (986 °F) | [9] |

Table 2: Occupational Exposure Limits

| Organization | Limit | Notes | References |

| ACGIH TLV-TWA | 0.5 ppm (2.2 mg/m³) | Suspected Human Carcinogen (A2) | [2][13] |

| NIOSH REL | Reduce exposure to the lowest feasible concentration. | Potential occupational carcinogen. | [10] |

| WorkSafe WES-TWA | 0.3 ppm (1.3 mg/m³) | [14] |

Table 3: Toxicity Data

| Route of Exposure | Species | Value | Effect | References |

| Oral | Rat | LD50: 500 mg/kg | [4] | |

| Inhalation | Rat | Liver angiosarcomas | [3] | |

| Inhalation | Human | Dizziness, disorientation, sleepiness (at high concentrations) | [3][4] |

Experimental Protocols and Handling Precautions

Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] Local exhaust ventilation is crucial to maintain concentrations below occupational exposure limits.[5]

-

Closed Systems: Whenever feasible, use a closed system to handle the substance to prevent its release into the work environment.[1][5]

-

Explosion-Proof Equipment: Due to its high flammability, all electrical equipment and lighting in the vicinity must be explosion-proof.[1]

-

Gas Detection: Employ gas detectors to monitor for potential leaks, especially when handling larger quantities.[5]

Personal Protective Equipment (PPE)

-

Respiratory Protection: For situations where engineering controls may not be sufficient, a NIOSH-approved self-contained breathing apparatus (SCBA) or a supplied-air respirator is required.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Viton®, Butyl rubber).[6]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and vapors.[6]

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[1] For extensive handling, a full chemical-resistant suit may be necessary.[1]

Safe Handling and Storage

-

Ignition Sources: Prohibit all open flames, sparks, and smoking in areas where this compound is handled or stored.[1] Use non-sparking tools.[1]

-